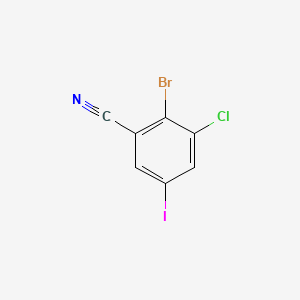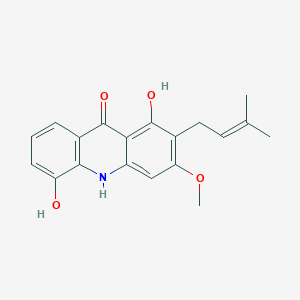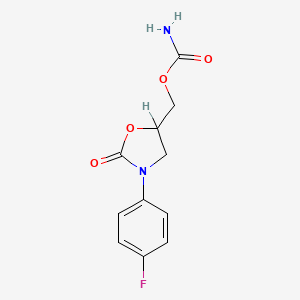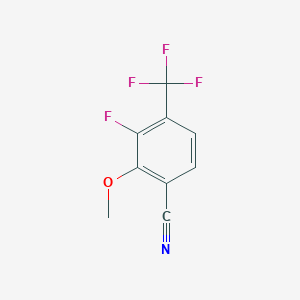
L-Asparagine(13C4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine(13C4) is a stable isotope-labeled compound of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is labeled with four carbon-13 isotopes, making it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Asparagine(13C4) can be synthesized through the amidation of L-Aspartic acid(13C4) with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of L-Asparagine(13C4) often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 isotopes into their metabolic pathways, resulting in the production of L-Asparagine(13C4) with high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine(13C4) undergoes various chemical reactions, including:
Oxidation: L-Asparagine(13C4) can be oxidized to form L-Aspartic acid(13C4).
Reduction: Reduction reactions can convert L-Asparagine(13C4) to its corresponding amine.
Substitution: Substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: L-Aspartic acid(13C4)
Reduction: Corresponding amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
L-Asparagine(13C4) has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of amino acid metabolism.
Medicine: Utilized in research on cancer metabolism and the role of asparagine in tumor growth.
Industry: Applied in the production of labeled proteins and peptides for various industrial applications .
Mecanismo De Acción
L-Asparagine(13C4) exerts its effects primarily through its role as a substrate in protein synthesis. It is incorporated into proteins during translation, and its labeled carbon atoms allow researchers to track its incorporation and metabolism. The compound also plays a role in the synthesis of glycoproteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
L-Asparagine(15N2): Labeled with nitrogen-15 isotopes.
L-Asparagine(13C4,15N2): Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Glutamine(13C4): Another amino acid labeled with carbon-13 isotopes .
Uniqueness
L-Asparagine(13C4) is unique due to its specific labeling with four carbon-13 isotopes, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its high isotopic purity and stability make it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C4H10N2O4 |
|---|---|
Peso molecular |
154.10 g/mol |
Nombre IUPAC |
(2R)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1; |
Clave InChI |
RBMGJIZCEWRQES-RHLFNUBUSA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C](=O)O)N)[13C](=O)N.O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)




![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)

![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
![2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13430389.png)

![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)
